molecular formula C8H11ClN2O2 B1447051 4-(aminomethyl)-N-hydroxybenzamide hydrochloride CAS No. 1803600-37-4

4-(aminomethyl)-N-hydroxybenzamide hydrochloride

Cat. No.: B1447051
CAS No.: 1803600-37-4
M. Wt: 202.64 g/mol
InChI Key: KIZPDTIINIGOMD-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-hydroxybenzamide hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of an aminomethyl group attached to a benzamide structure, with a hydrochloride salt form enhancing its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-hydroxybenzamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(aminomethyl)benzoic acid and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the amide bond.

    Purification: The product is purified through recrystallization or chromatography to obtain the pure hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-hydroxybenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxo Derivatives: Resulting from oxidation reactions.

    Amine Derivatives: Formed through reduction reactions.

    Substituted Benzamides: Produced via substitution reactions.

Scientific Research Applications

4-(aminomethyl)-N-hydroxybenzamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-hydroxybenzamide hydrochloride involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may modulate biochemical pathways related to cell signaling and metabolism, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the hydroxylamine moiety.

    N-hydroxybenzamide: Contains the benzamide structure but without the aminomethyl group.

Uniqueness

4-(aminomethyl)-N-hydroxybenzamide hydrochloride is unique due to the combination of the aminomethyl and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-(aminomethyl)-N-hydroxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-5-6-1-3-7(4-2-6)8(11)10-12;/h1-4,12H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZPDTIINIGOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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